molecular formula C18H15NO4 B1443547 Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate CAS No. 1421312-34-6

Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

Cat. No. B1443547
Key on ui cas rn: 1421312-34-6
M. Wt: 309.3 g/mol
InChI Key: WJGPMRFWBJZJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409892B2

Procedure details

To a mixture of 1-bromo-4-hydroxy-7-phenoxy-isoquinoline-3-carboxylic acid methyl ester (500 mg, 1.34 mmol) in N-methylpyrrolidone (NMP) (7 mL) was added SnMe4 (358 mg, 2.0 mmol) and resin-bound-Pd(PPh3)2Cl2 (Sigma-Aldrich) (1-2 mmol/g) (40 mg, ca. 0.03 mmol). The resultant mixture was stirred in a 130° C. oil bath for 3 h. Reaction mixture was filtered and rinsed with NMP (1 mL). Filtrate was poured into water (120 mL) and stirred at room temperature until good precipitate formed. Solid was collected and rinsed with water (100 mL) and then hexanes (50 mL). Solid was dried and purified by silica gel chromatography, eluting with 2-50% EtOAc/hexanes, to provide the title compound 240 mg (0.78 mmol) in 58% yield. 1H NMR (200 MHz) CDCl3, δ in ppm: 11.68 (s, 1H), 8.37 (d, J=9.3 Hz, 1H), 7.48-7.08 (m, 7H), 4.07 (s, 3H), 2.75 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
358 mg
Type
reactant
Reaction Step Two
[Compound]
Name
bound-Pd(PPh3)2Cl2
Quantity
40 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[N:6]=[C:7](Br)[C:8]2[C:13]([C:14]=1[OH:15])=[CH:12][CH:11]=[C:10]([O:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH:9]=2)=[O:4].[Sn](C)(C)(C)[CH3:25]>CN1CCCC1=O>[CH3:1][O:2][C:3]([C:5]1[N:6]=[C:7]([CH3:25])[C:8]2[C:13]([C:14]=1[OH:15])=[CH:12][CH:11]=[C:10]([O:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH:9]=2)=[O:4]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC(=O)C=1N=C(C2=CC(=CC=C2C1O)OC1=CC=CC=C1)Br
Name
Quantity
7 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
358 mg
Type
reactant
Smiles
[Sn](C)(C)(C)C
Name
bound-Pd(PPh3)2Cl2
Quantity
40 mg
Type
reactant
Smiles
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature until good precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
rinsed with NMP (1 mL)
ADDITION
Type
ADDITION
Details
Filtrate was poured into water (120 mL)
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
Solid was collected
WASH
Type
WASH
Details
rinsed with water (100 mL)
CUSTOM
Type
CUSTOM
Details
Solid was dried
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 2-50% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1N=C(C2=CC(=CC=C2C1O)OC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.78 mmol
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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